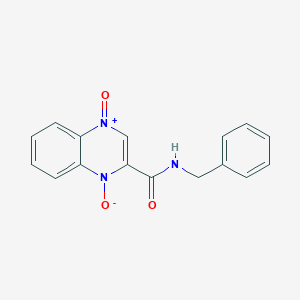
3-(Benzylcarbamoyl)-1-oxoquinoxalin-1-ium-4(1H)-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzylcarbamoyl)-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound with a unique structure that includes a quinoxaline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylcarbamoyl)-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves the reaction of quinoxaline derivatives with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of quinoxaline intermediates, followed by the introduction of the benzylcarbamoyl group through a series of chemical reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Benzylcarbamoyl)-1-oxoquinoxalin-1-ium-4(1H)-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(Benzylcarbamoyl)-1-oxoquinoxalin-1-ium-4(1H)-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has potential biological activity and is studied for its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 3-(Benzylcarbamoyl)-1-oxoquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler analog with a similar ring structure but lacking the benzylcarbamoyl group.
Benzylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
3-(Benzylcarbamoyl)-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to its specific combination of the quinoxaline ring and the benzylcarbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
112369-33-2 |
|---|---|
分子式 |
C16H13N3O3 |
分子量 |
295.29 g/mol |
IUPAC名 |
N-benzyl-1-oxido-4-oxoquinoxalin-4-ium-2-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c20-16(17-10-12-6-2-1-3-7-12)15-11-18(21)13-8-4-5-9-14(13)19(15)22/h1-9,11H,10H2,(H,17,20) |
InChIキー |
IUKSWDHZHXUICM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C[N+](=O)C3=CC=CC=C3N2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



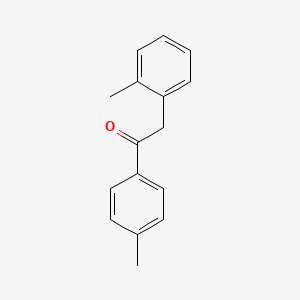
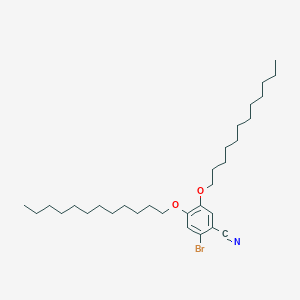
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)
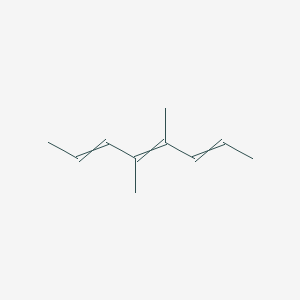
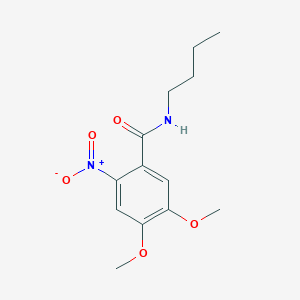

![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)
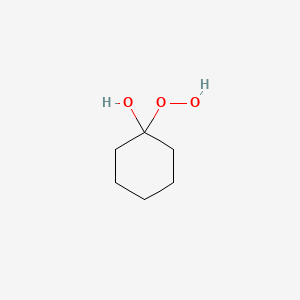
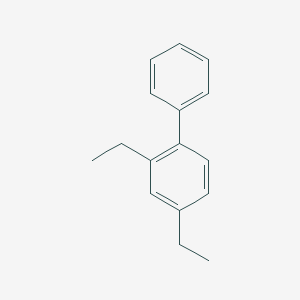

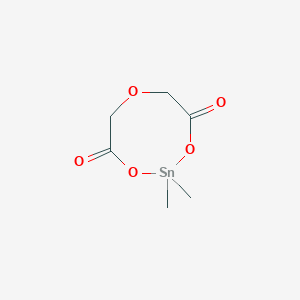
![Pyrimido[2,1-a]isoindol-2(6H)-one](/img/structure/B14299401.png)

